molecular formula C23H30N2O2 B11551960 4-(decanoylamino)-N-phenylbenzamide

4-(decanoylamino)-N-phenylbenzamide

Cat. No.: B11551960
M. Wt: 366.5 g/mol
InChI Key: OSKQVZNKQOAKCG-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-phenylbenzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a decanoylamino group attached to a phenylbenzamide core, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(decanoylamino)-N-phenylbenzamide typically involves the reaction of decanoic acid with aniline derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the decanoic acid and the aniline derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-(Decanoylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Decanoylamino)-N-phenylbenzamide has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-(decanoylamino)-N-phenylbenzamide

InChI

InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-11-14-22(26)24-21-17-15-19(16-18-21)23(27)25-20-12-9-8-10-13-20/h8-10,12-13,15-18H,2-7,11,14H2,1H3,(H,24,26)(H,25,27)

InChI Key

OSKQVZNKQOAKCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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